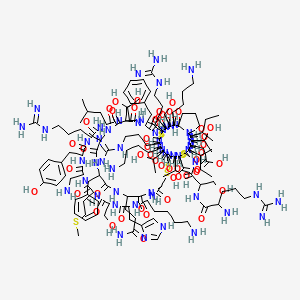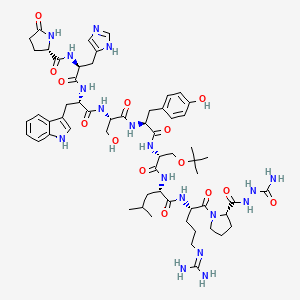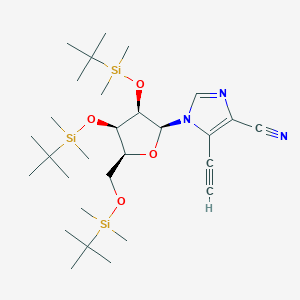
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a synthesized compound that has been explored for its potential applications in various fields, including antitumor activities. The compound derives from the broader family of nucleosides and nucleotides, with specific attention to its synthesis and biological properties (Minakawa, Matsuda, Ueda, & Sasaki, 1990).
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed cross-coupling reactions from corresponding iodine derivatives, highlighting the method's efficiency and the compound's relevance in the study of nucleoside analogs with potential antitumor activities (Minakawa et al., 1990).
Molecular Structure Analysis
The structure of 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is critical for its chemical reactivity and biological activity. Detailed molecular structure analysis is essential for understanding its interaction mechanisms. While specific molecular structure analyses of this compound are not directly mentioned in the available literature, related compounds have been analyzed using techniques such as X-ray crystallography to establish configuration and conformation (Harusawa et al., 1996).
Chemical Reactions and Properties
The chemical reactions involving 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile predominantly include its synthesis through palladium-catalyzed cross-coupling reactions. These reactions underscore the compound's reactivity and potential for derivatization to explore various biological activities (Minakawa et al., 1990).
Aplicaciones Científicas De Investigación
Pharmacophore Design of p38α MAP Kinase Inhibitors
Imidazole derivatives are known for their role in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. The review by Scior et al. (2011) focuses on the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds. These inhibitors target the ATP pocket of p38 kinase, replacing ATP and enhancing binding selectivity and potency through specific structural modifications. This approach highlights the potential application of imidazole derivatives in developing therapeutic agents targeting inflammation and related diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Ionic Liquids and Chemical Modification of Cellulose
Imidazole derivatives, specifically ionic liquids containing imidazole rings, play a significant role in the chemical modification of cellulose. Heinze et al. (2008) discuss the application of various imidazole-based ionic liquids as solvents and reaction media for cellulose modification processes such as acylation, carbanilation, and silylation. These methods enable the production of cellulose esters and other derivatives under mild conditions, showcasing the utility of imidazole derivatives in developing sustainable materials and chemicals from biomass (Heinze, Dorn, Schöbitz, Liebert, Köhler, & Meister, 2008).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Imidazole derivatives are also explored for their potential in synthesizing phosphorylated azole compounds, which have shown a range of biological activities. Abdurakhmanova et al. (2018) review methods for synthesizing 4-phosphorylated imidazole derivatives, highlighting their importance in producing bioactive molecules with potential applications in medicinal chemistry and agrochemicals. The review underscores the versatility of imidazole derivatives in synthesizing complex molecules with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Propiedades
IUPAC Name |
1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVWHBXVWDAUNX-QUMGSSFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)N2C=NC(=C2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53N3O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-beta-D-ribofuranosyl)-imidazo-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

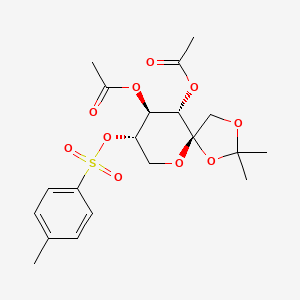
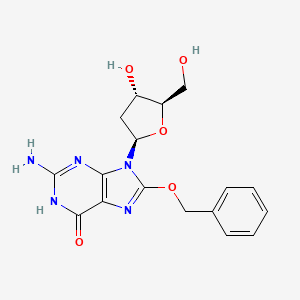
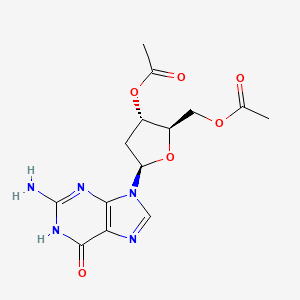
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)
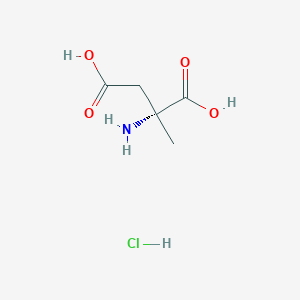
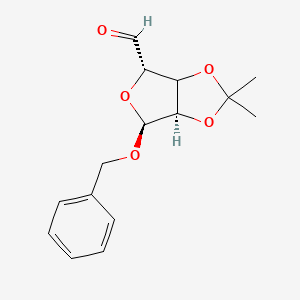

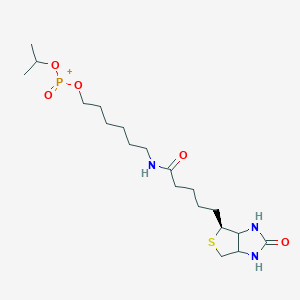
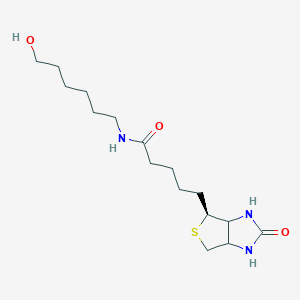
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
